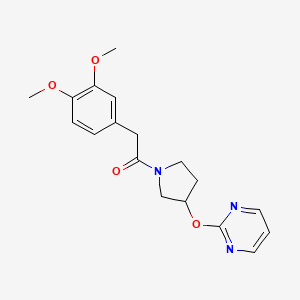

2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone

CAS No.: 2034473-76-0

Cat. No.: VC4207992

Molecular Formula: C18H21N3O4

Molecular Weight: 343.383

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034473-76-0 |

|---|---|

| Molecular Formula | C18H21N3O4 |

| Molecular Weight | 343.383 |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone |

| Standard InChI | InChI=1S/C18H21N3O4/c1-23-15-5-4-13(10-16(15)24-2)11-17(22)21-9-6-14(12-21)25-18-19-7-3-8-20-18/h3-5,7-8,10,14H,6,9,11-12H2,1-2H3 |

| Standard InChI Key | OVZOMYFHEUEFMO-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OC3=NC=CC=N3)OC |

Introduction

Structural Analysis

The structure of 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone involves several key components:

-

3,4-Dimethoxyphenyl Group: This part of the molecule is known for its presence in various biologically active compounds, often contributing to antioxidant and anti-inflammatory properties.

-

Pyrimidin-2-yloxy Group: Pyrimidine derivatives are widely studied for their roles in nucleic acids and as potential therapeutic agents, including antimicrobial and anticancer activities.

-

Pyrrolidin-1-yl Group: This component is commonly found in compounds with neurological effects, such as anxiolytics and muscle relaxants.

Synthesis Methodologies

While specific synthesis details for 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone are not available, similar compounds are typically synthesized through multi-step reactions involving:

-

Nucleophilic Substitution: This method is often used to attach the pyrimidin-2-yloxy group to the pyrrolidine ring.

-

Condensation Reactions: These reactions can be employed to form the ethanone linkage between the phenyl and pyrrolidine moieties.

Biological Activity

Compounds with similar structures have shown a range of biological activities, including:

-

Antimicrobial Activity: Pyrimidine derivatives are known for their potential as antimicrobial agents .

-

Antioxidant Properties: The presence of a 3,4-dimethoxyphenyl group may contribute to antioxidant activity.

Spectroscopic Analysis

For compounds like 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone, spectroscopic methods such as NMR, IR, and mass spectrometry are crucial for structural elucidation. These techniques help in identifying functional groups and confirming the molecular structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume